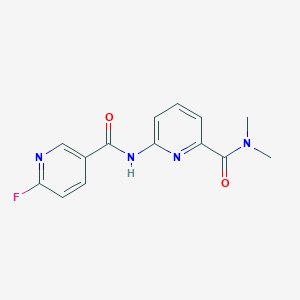
6-(6-fluoropyridine-3-amido)-N,N-dimethylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(6-fluoropyridine-3-amido)-N,N-dimethylpyridine-2-carboxamide is a fluorinated pyridine derivative with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a fluorine atom on the pyridine ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-fluoropyridine-3-amido)-N,N-dimethylpyridine-2-carboxamide typically involves the following steps:
Preparation of 6-fluoropyridine-3-amine: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation Reaction: The fluorinated pyridine-3-amine is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form the desired amide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis or ultrasonic irradiation can also be employed to improve reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can be performed to convert the pyridine ring to a pyridine derivative with different functional groups.
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives with different functional groups.
Substitution Products: Substituted pyridine derivatives with various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can serve as a probe or inhibitor in biological studies to investigate enzyme activities or cellular processes. Medicine: Industry: Use in the production of advanced materials, such as fluorinated polymers or coatings.
Wirkmechanismus
The mechanism by which 6-(6-fluoropyridine-3-amido)-N,N-dimethylpyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The fluorine atom can enhance binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
6-fluoropyridine-3-amine: A simpler fluorinated pyridine derivative without the amide group.
N,N-dimethylpyridine-2-carboxamide: A pyridine derivative with a dimethylamino group and a carboxamide group, but without the fluorine atom.
Uniqueness: 6-(6-fluoropyridine-3-amido)-N,N-dimethylpyridine-2-carboxamide is unique due to the combination of the fluorine atom and the amide group, which can significantly influence its chemical properties and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
6-[(6-fluoropyridine-3-carbonyl)amino]-N,N-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-19(2)14(21)10-4-3-5-12(17-10)18-13(20)9-6-7-11(15)16-8-9/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKMDHNZLJXQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CC=C1)NC(=O)C2=CN=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2868629.png)
![4-(cyclohexylcarbonyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2868630.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)acetamide](/img/structure/B2868631.png)
![3-(2-Chlorophenyl)-5-[2-(3,4-dimethylanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2868632.png)
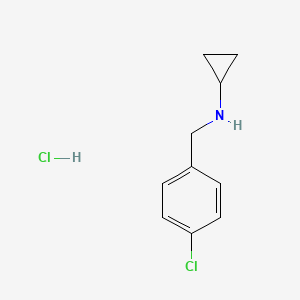
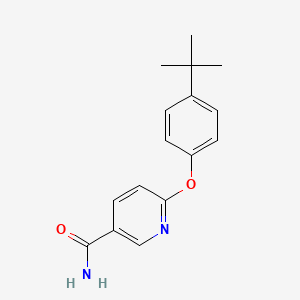
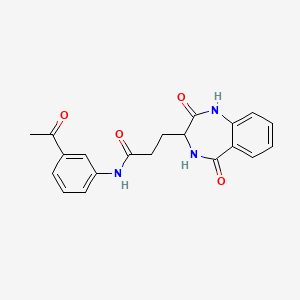
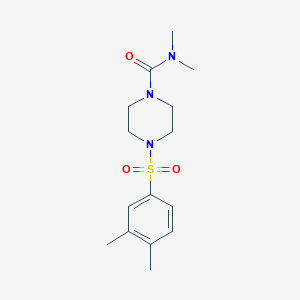
![methyl 4-[4-(acetylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2868643.png)
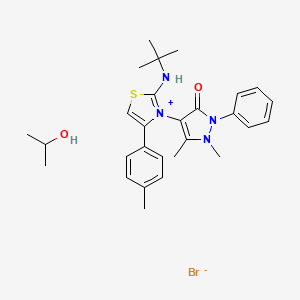
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclopropanesulfonamide](/img/structure/B2868645.png)
![2-(3,4-dimethylphenyl)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2868647.png)
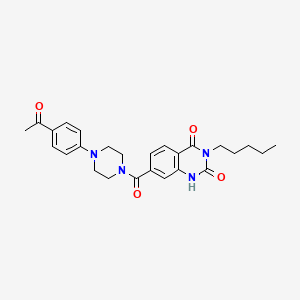
![7-methyl-3-(4-(tetrahydrofuran-2-carbonyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2868651.png)
